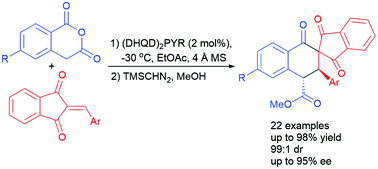Catalytic asymmetric Tamura cycloaddition of homophthalic anhydrides with 2-arylidene-1,3-diones†
Organic & Biomolecular Chemistry Pub Date: 2018-09-19 DOI: 10.1039/C8OB01970C
Abstract
An organocatalytic enantioselective Tamura cycloaddition between homophthalic anhydrides and 2-arylidene-1,3-indanediones has been developed. With 2 mol% of commercially available (DHQD)2PYR, a wide range of enantioenriched spiro-1,3-indanedione derivatives were obtained in good-to-excellent yields (68–98%), excellent diastereoselectivities (99 : 1 dr) and moderate-to-excellent enantioselectivities (up to 95% ee).

Recommended Literature
- [1] Enzymatic preparation of glycerophosphatilcholine catalyzed by combinational phospholipases: a comparative study of concerted versus stepwise catalysis
- [2] Structural design considerations of solution-processable graphenes as interfacial materials via a controllable synthesis method for the achievement of highly efficient, stable, and printable planar perovskite solar cells†
- [3] Front cover
- [4] Insights into the low surface area of conjugated microporous polymers and methodological suggestion for the enhancement of porosity†
- [5] A comparison of two convergent routes for the preparation of metalloporphyrin-core dendrimers: direct condensationvs. chemical modification
- [6] Bioactive paper dipstick sensors for acetylcholinesterase inhibitors based on sol–gel/enzyme/gold nanoparticle composites†
- [7] Cu2ZnSnS4 quantum dots as effective electron acceptors for hybrid solar cells with a broad spectral response
- [8] Magnetic microreactors for efficient and reliable magnetic nanoparticle surface functionalization†
- [9] Indolylbenzothiadiazoles with varying substituents on the indole ring: a systematic study on the self-recovering mechanochromic luminescence†
- [10] Photoluminescence enhancement induced by a halide anion encapsulation in a series of novel lanthanide(iii) coordination polymers†










